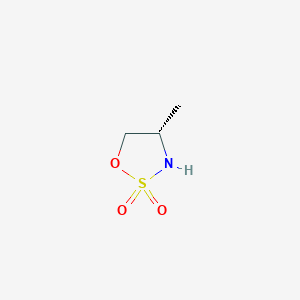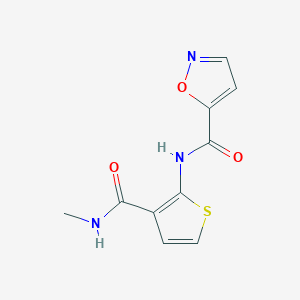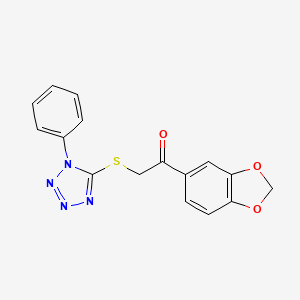
2-fluoro-N-(5-mesityl-1,3,4-thiadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis information for “2-fluoro-N-(5-mesityl-1,3,4-thiadiazol-2-yl)benzamide” is not available, there are related studies on the synthesis of 1,3,4-thiadiazole-based compounds . These compounds were designed, synthesized, and their anticancer effects were assessed . The results were compared to that of doxorubicin .Molecular Structure Analysis
The molecular structure of “2-fluoro-N-(5-mesityl-1,3,4-thiadiazol-2-yl)benzamide” is not explicitly provided in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-fluoro-N-(5-mesityl-1,3,4-thiadiazol-2-yl)benzamide” are not explicitly provided in the search results .Applications De Recherche Scientifique
Antitumor Activity
A significant application of benzamide derivatives, including structures similar to 2-fluoro-N-(5-mesityl-1,3,4-thiadiazol-2-yl)benzamide, is in the field of oncology. Studies have shown that these compounds can act as synthetic inhibitors of histone deacetylase (HDA), displaying marked in vivo antitumor activity against various human tumor cell lines. This inhibition is associated with changes in cell cycle distribution, induction of apoptosis, and the inhibition of tumor growth in animal models. Such compounds offer a novel chemotherapeutic approach for treating cancers insensitive to traditional antitumor agents (Saito et al., 1999).
Fluorescence Studies
Another area of application is in fluorescence studies, where derivatives of 1,3,4-thiadiazol have been investigated for their fluorescence properties in various conditions. The fluorescence effects observed in aqueous solutions of these compounds at different pH levels can be attributed to aggregation factors and charge transfer effects. This makes them potential candidates for studying biological systems through fluorescence microscopy, particularly in understanding the molecular basis of diseases and the development of diagnostic tools (Matwijczuk et al., 2018).
Novel Fluorescent Probes
Derivatives of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide and their BF2 complexes have been synthesized and studied for their photophysical properties. These compounds exhibit large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effects (AIEE), suggesting their utility as novel fluorescent probes for bioimaging applications. The introduction of fluorine or fluorine-containing groups into these molecules can further enhance their properties for specific applications in biological imaging and diagnostics (Zhang et al., 2017).
Mécanisme D'action
While the specific mechanism of action for “2-fluoro-N-(5-mesityl-1,3,4-thiadiazol-2-yl)benzamide” is not available, related 1,3,4-thiadiazole-based compounds have been studied for their anticancer effects . Some of these compounds exhibit higher cytotoxic activity than doxorubicin against certain cell lines . They activate caspases 3 and 9 in both PC3 and HT-29 cell lines .
Orientations Futures
While specific future directions for “2-fluoro-N-(5-mesityl-1,3,4-thiadiazol-2-yl)benzamide” are not available, there is ongoing research into 1,3,4-thiadiazole-based compounds for their potential as anticancer agents . These compounds are being designed and synthesized, and their anticancer effects are being assessed .
Propriétés
IUPAC Name |
2-fluoro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS/c1-10-8-11(2)15(12(3)9-10)17-21-22-18(24-17)20-16(23)13-6-4-5-7-14(13)19/h4-9H,1-3H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAHSTCVLFGTRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)acrylamide](/img/structure/B2579409.png)

![N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B2579413.png)
![N-(2,5-dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2579414.png)
![4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2579416.png)

![N-(4-ethoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2579419.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2579423.png)
![N-(4-chlorophenyl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2579424.png)




